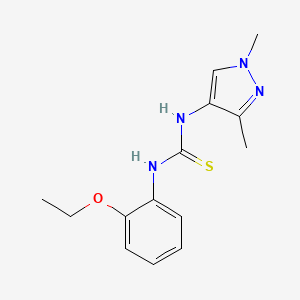![molecular formula C25H21N5O3 B10940703 6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940703.png)
6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring, the pyrazolo[3,4-b]pyridine core, and the final coupling reactions. One common approach is to start with the synthesis of the isoxazole derivative, followed by the construction of the pyrazolo[3,4-b]pyridine scaffold through cyclization reactions. The final step involves the coupling of the methoxyphenyl group to the pyrazolo[3,4-b]pyridine core under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can be done by employing advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can lead to the formation of new compounds with different functional groups .
Scientific Research Applications
N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-[3-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with isoxazole and pyrazolo[3,4-b]pyridine cores, such as:
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Pyrazolo[3,4-b]pyridine derivatives: Compounds with similar pyrazolo[3,4-b]pyridine cores but different functional groups.
Uniqueness
The presence of both isoxazole and pyrazolo[3,4-b]pyridine rings in the same molecule provides a unique scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C25H21N5O3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-23-20(25(31)27-18-6-4-5-17(13-18)22-11-12-26-33-22)14-21(28-24(23)30(2)29-15)16-7-9-19(32-3)10-8-16/h4-14H,1-3H3,(H,27,31) |
InChI Key |
UPFCBXSECPMHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC(=C4)C5=CC=NO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dimethylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10940626.png)
![3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940633.png)
![N-(3-methoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940636.png)

![9-ethyl-8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10940651.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10940656.png)
![[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B10940659.png)
![4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10940665.png)
![2-{5-[(2-Methoxyphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10940668.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10940679.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940693.png)
![N-(3,5-dimethoxyphenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940694.png)
![3,6-dimethyl-N-(3-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940699.png)
![5-(4-Bromophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10940702.png)
